molecular formula C17H15NO5 B2363665 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid CAS No. 871322-87-1

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid

Cat. No.: B2363665
CAS No.: 871322-87-1
M. Wt: 313.309
InChI Key: YXOJQGBDLMCBMY-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a unique structure with a dioxine ring fused to a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its fewer side reactions and higher yield with increased purity, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine

Uniqueness

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is unique due to its specific substitution pattern and the presence of both a dioxine ring and a carboxamido group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.29 g/mol

Synthesis

The synthesis of this compound typically involves the derivation from 2,3-dihydrobenzo[b][1,4]dioxine derivatives through various chemical modifications such as esterification and amide formation. For instance, the carboxamide can be synthesized using a mixed anhydride method to convert the corresponding carboxylic acid derivative into the desired amide .

Antidepressant Activity

Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities to serotonin receptors (5-HT1A and 5-HT2A). For example, compounds similar to our target compound demonstrated antidepressant-like effects in animal models through forced swimming tests (FST) and tail suspension tests (TST). Notably, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor and 0.71 nM for the 5-HT2A receptor, indicating strong receptor affinity .

Inhibition Studies

The compound has been evaluated for its inhibition potential against various biological targets. A study on benzoxazole/benzothiazole-containing derivatives indicated that modifications to the dioxine structure could enhance inhibitory effects on specific enzymes or receptors involved in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the dioxine ring can significantly influence biological activity. For instance:

  • Position 3 : Methyl substitution enhances binding affinity to serotonin receptors.
  • Carboxamide Group : Essential for maintaining biological activity and enhancing solubility.

Case Studies

  • Antidepressant Evaluation
    • Study Design : Mice were subjected to FST and TST after administration of varying doses of synthesized derivatives.
    • Results : Significant reduction in immobility time was observed with certain derivatives compared to control groups.
    • : The findings suggest potential for developing new antidepressants based on this scaffold.
  • Enzyme Inhibition
    • Objective : To assess the inhibitory effect on poly(ADP-ribose) polymerase (PARP).
    • Methodology : Enzyme assays were conducted using various concentrations of the compound.
    • Findings : The compound exhibited competitive inhibition with an IC50 value indicating effective modulation of PARP activity .

Data Summary

Activity TypeCompound VariantKi/IC50 ValueReference
Serotonin Receptor8g17 nM (5-HT1A)
0.71 nM (5-HT2A)
Antidepressant EfficacyLead CompoundReduced immobility time
Enzyme InhibitionPARP InhibitorIC50 Value

Properties

IUPAC Name

2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-15(23-14-9-5-4-8-13(14)22-10)16(19)18-12-7-3-2-6-11(12)17(20)21/h2-10,15H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJQGBDLMCBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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